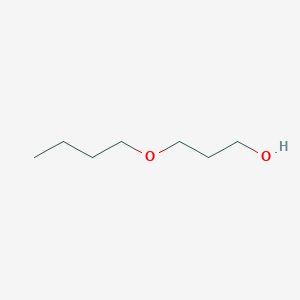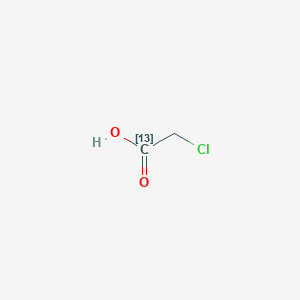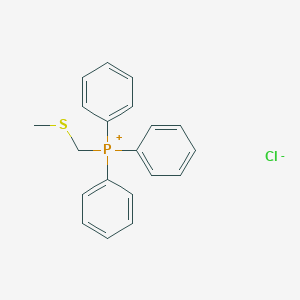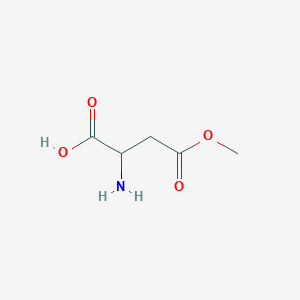![molecular formula C28H48O B156483 (3S,8S,9S,10R,13R,14S,17R)-3-methoxy-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene CAS No. 1981-91-5](/img/structure/B156483.png)
(3S,8S,9S,10R,13R,14S,17R)-3-methoxy-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3S,8S,9S,10R,13R,14S,17R)-3-methoxy-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene: is a chemical compound with the molecular formula C28H48O . It is a derivative of cholesterol, specifically a methyl ether of cholesterol. This compound is known for its unique structure, which includes a methoxy group attached to the third carbon of the cholestene skeleton. The compound is also referred to as Cholest-4-ene, 3-methoxy-, (3β)- .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (3S,8S,9S,10R,13R,14S,17R)-3-methoxy-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene typically involves the methylation of cholesterol. This can be achieved through the reaction of cholesterol with a methylating agent such as dimethyl sulfate or methyl iodide in the presence of a base like potassium carbonate. The reaction is usually carried out in an organic solvent such as acetone or methanol under reflux conditions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the product. The methylation reaction is carefully controlled to prevent over-methylation and to ensure the selective formation of the desired product .
Analyse Des Réactions Chimiques
Types of Reactions: (3S,8S,9S,10R,13R,14S,17R)-3-methoxy-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form ketones or aldehydes.
Reduction: It can be reduced to form alcohols.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like hydrobromic acid (HBr) or hydrochloric acid (HCl) can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of cholest-4-en-3-one.
Reduction: Formation of 3beta-methoxycholestan-4-ol.
Substitution: Formation of 3beta-bromocholest-4-ene.
Applications De Recherche Scientifique
Chemistry: (3S,8S,9S,10R,13R,14S,17R)-3-methoxy-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene is used as a precursor in the synthesis of various steroids and sterols. It serves as an intermediate in the production of more complex molecules used in pharmaceuticals and research .
Biology: In biological research, this compound is used to study the metabolism and function of sterols in cells. It helps in understanding the role of cholesterol derivatives in cellular processes .
Medicine: The compound is investigated for its potential therapeutic applications, including its role in modulating cholesterol levels and its effects on cardiovascular health .
Industry: In the industrial sector, this compound is used in the production of cosmetics and personal care products due to its emollient properties .
Mécanisme D'action
The mechanism of action of (3S,8S,9S,10R,13R,14S,17R)-3-methoxy-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene involves its interaction with cellular membranes and enzymes. The methoxy group enhances its lipophilicity, allowing it to integrate into lipid bilayers more effectively. This integration can influence membrane fluidity and the activity of membrane-bound enzymes. Additionally, the compound can act as a substrate for enzymes involved in sterol metabolism, leading to the formation of bioactive metabolites .
Comparaison Avec Des Composés Similaires
Cholesterol: The parent compound from which (3S,8S,9S,10R,13R,14S,17R)-3-methoxy-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene is derived.
Cholesteryl methyl ether: Another methyl ether derivative of cholesterol.
Cholest-5-ene, 3-methoxy-, (3β)-: A similar compound with a different position of the double bond.
Uniqueness: this compound is unique due to its specific structure, which includes a methoxy group at the third carbon and a double bond at the fourth position. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Propriétés
Numéro CAS |
1981-91-5 |
|---|---|
Formule moléculaire |
C28H48O |
Poids moléculaire |
400.7 g/mol |
Nom IUPAC |
(3S,8S,9S,10R,13R,14S,17R)-3-methoxy-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene |
InChI |
InChI=1S/C28H48O/c1-19(2)8-7-9-20(3)24-12-13-25-23-11-10-21-18-22(29-6)14-16-27(21,4)26(23)15-17-28(24,25)5/h18-20,22-26H,7-17H2,1-6H3/t20-,22+,23+,24-,25+,26+,27+,28-/m1/s1 |
Clé InChI |
CJXJVCVUDGMZNR-PXBBAZSNSA-N |
SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4=CC(CCC34C)OC)C |
SMILES isomérique |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=C[C@H](CC[C@]34C)OC)C |
SMILES canonique |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4=CC(CCC34C)OC)C |
Synonymes |
3β-Methoxycholest-4-ene |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


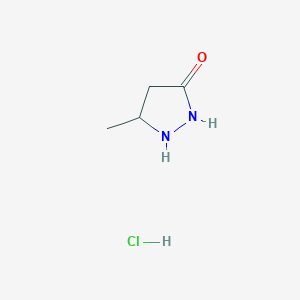
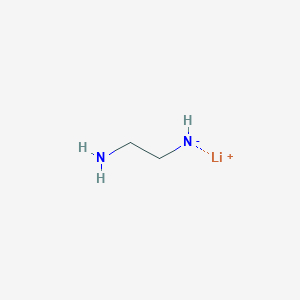

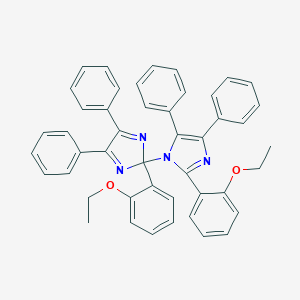
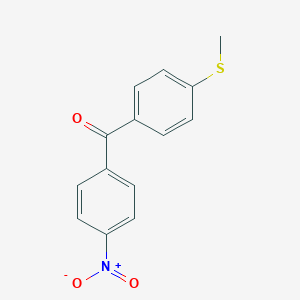
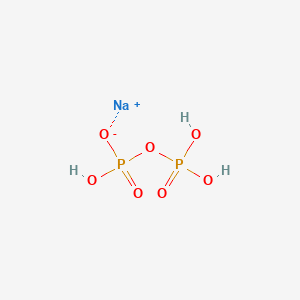


![1-[4-(Phenylthio)phenyl]ethan-1-one](/img/structure/B156413.png)
